molecular formula C16H16N2O2S2 B11445167 methyl 3-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]thiophene-2-carboxylate

methyl 3-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]thiophene-2-carboxylate

Cat. No.: B11445167
M. Wt: 332.4 g/mol
InChI Key: JOWBYYZMLCKTJP-UHFFFAOYSA-N
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Description

METHYL 3-[(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOYL)AMINO]THIOPHENE-2-CARBOXYLATE is a complex organic compound that features a tetrahydroisoquinoline core linked to a thiophene ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOYL)AMINO]THIOPHENE-2-CARBOXYLATE typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The thiophene ring is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOYL)AMINO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

METHYL 3-[(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOYL)AMINO]THIOPHENE-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-[(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOYL)AMINO]THIOPHENE-2-CARBOXYLATE involves its interaction with various molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with dopamine receptors, potentially modulating neurotransmitter release and uptake . Additionally, the compound may exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOYL)AMINO]THIOPHENE-2-CARBOXYLATE is unique due to the presence of both the tetrahydroisoquinoline and thiophene moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H16N2O2S2

Molecular Weight

332.4 g/mol

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinoline-2-carbothioylamino)thiophene-2-carboxylate

InChI

InChI=1S/C16H16N2O2S2/c1-20-15(19)14-13(7-9-22-14)17-16(21)18-8-6-11-4-2-3-5-12(11)10-18/h2-5,7,9H,6,8,10H2,1H3,(H,17,21)

InChI Key

JOWBYYZMLCKTJP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=S)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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